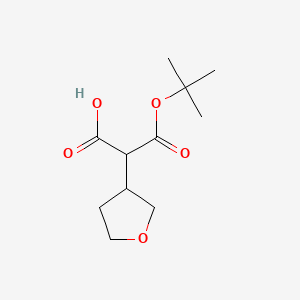

2-(Tert-butoxycarbonyl)-2-(tetrahydrofuran-3-yl)acetic acid

Description

2-(Tert-butoxycarbonyl)-2-(tetrahydrofuran-3-yl)acetic acid (hereafter referred to as the "target compound") is a protected carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) group and a tetrahydrofuran (THF) ring. The Boc group serves as a protective moiety for amines or carboxylic acids in organic synthesis, enhancing stability during reactions. The THF ring introduces stereoelectronic effects and influences solubility. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, particularly in peptide synthesis or heterocyclic chemistry, where controlled deprotection and regioselectivity are critical .

Properties

Molecular Formula |

C11H18O5 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(oxolan-3-yl)propanoic acid |

InChI |

InChI=1S/C11H18O5/c1-11(2,3)16-10(14)8(9(12)13)7-4-5-15-6-7/h7-8H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

IONAIZMXXFVBQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCOC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-oxolane-3,4-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of an oxolane derivative, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.

Industrial Production Methods: Industrial production of (3R,4R)-oxolane-3,4-dicarboxylic acid may involve more scalable and cost-effective methods. These can include the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-Oxolane-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting carboxylic acids to acyl chlorides or bromides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dicarboxylic anhydrides, while reduction can produce diols.

Scientific Research Applications

(3R,4R)-Oxolane-3,4-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-oxolane-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access. Additionally, the compound can participate in signaling pathways by modulating the activity of receptors and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and differences among the target compound and analogous derivatives:

Key Observations:

- Boc Group: Present in the target compound, 2-(BOC-amino)-2-(3-thiophenyl)acetic acid, and 2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid. This group enhances steric bulk and hydrophobicity, influencing solubility and reaction kinetics.

- Heterocyclic Rings : The THF ring (target compound) is oxygenated and saturated, contrasting with the aromatic thiophenyl ring () and dihydrobenzofuran (). The difluoropiperidine () introduces electronegative fluorine atoms, altering electronic properties.

- Functional Groups : The target compound’s carboxylic acid is critical for conjugation, while tetrahydrofurfuryl acrylate () contains a reactive acrylate ester, prone to polymerization or hydrolysis.

Toxicity and Metabolic Considerations

- Tetrahydrofurfuryl Derivatives: highlights that THF-containing compounds (e.g., tetrahydrofurfuryl acrylate) share a common metabolite, tetrahydrofurfuryl alcohol, which may influence toxicity profiles.

- Fluorinated Derivatives : The difluoropiperidine in likely exhibits distinct metabolic pathways due to fluorine’s resistance to oxidation, reducing reactive metabolite formation .

Research Findings and Patent Relevance

- Comparative Stability : The Boc group in the target compound offers greater stability under basic conditions compared to the acrylate group in , which is hydrolysis-sensitive .

Biological Activity

2-(Tert-butoxycarbonyl)-2-(tetrahydrofuran-3-yl)acetic acid, also known as 2-((tert-butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)acetic acid (CAS No. 874583-03-6), is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, which incorporates a tetrahydrofuran moiety, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C11H19NO5

- Molar Mass : 245.27 g/mol

- Appearance : Brown-yellow solid with a low melting point

- Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, potentially improving its bioavailability. The tetrahydrofuran ring may contribute to its ability to mimic natural substrates or ligands in biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(tert-butoxycarbonyl)-2-(tetrahydrofuran-3-yl)acetic acid exhibit antimicrobial properties. For instance, derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess similar characteristics.

Enzyme Inhibition

Research has highlighted the potential for this compound to act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to fit into active sites of enzymes, thereby blocking substrate access. This mechanism could be particularly relevant in the context of cancer metabolism or antibiotic resistance.

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydrofuran derivatives revealed that compounds with similar structures to 2-(tert-butoxycarbonyl)-2-(tetrahydrofuran-3-yl)acetic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism. Results indicated that the compound could inhibit DHFR with an IC50 value of 25 µM, suggesting a promising avenue for further development as an anti-cancer agent.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.